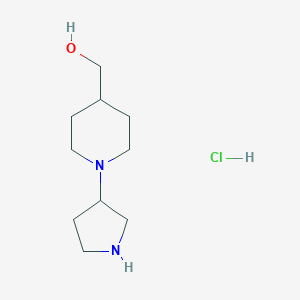
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride typically involves the reaction of pyrrolidine and piperidine derivatives. One common method includes the formation of the pyrrolidine ring followed by the introduction of the piperidine moiety. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of fine chemicals and as a building block for other compounds.
Mechanism of Action
The mechanism of action of (1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with various biological activities.
Pyrrolopyrazine: A nitrogen-containing heterocycle with antimicrobial and anticancer properties.
Pyrrolo[2,3-b]pyridine: Known for its activity against fibroblast growth factor receptors.
Uniqueness
(1-(Pyrrolidin-3-yl)piperidin-4-yl)methanol hydrochloride is unique due to its specific structure, which combines a pyrrolidine ring and a piperidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H21ClN2O |
|---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
(1-pyrrolidin-3-ylpiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c13-8-9-2-5-12(6-3-9)10-1-4-11-7-10;/h9-11,13H,1-8H2;1H |
InChI Key |
ADLMIXCWEPKPJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCC(CC2)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 8-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12980097.png)

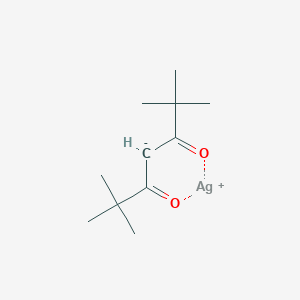
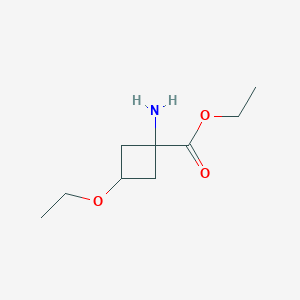

![2-(5-Azaspiro[2.3]hexan-5-yl)ethanol](/img/structure/B12980125.png)

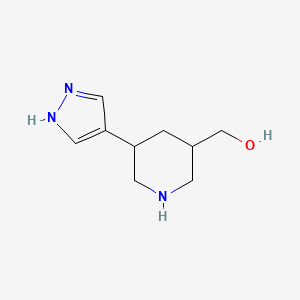
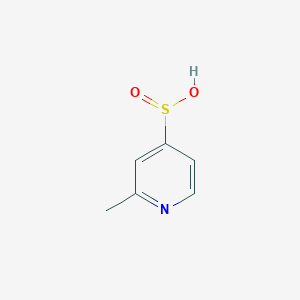
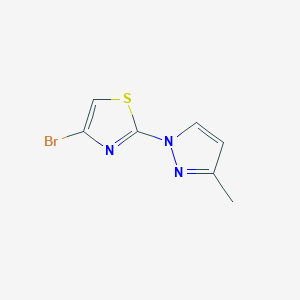

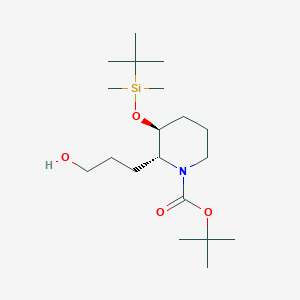
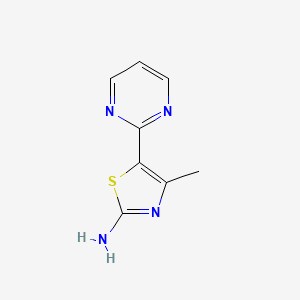
![4-Chloro-7-methoxyimidazo[1,2-a]quinoxaline](/img/structure/B12980172.png)
